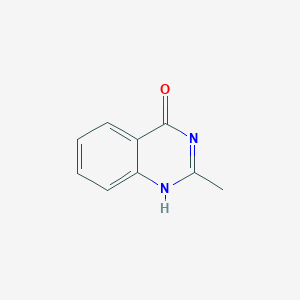

2-Methylquinazolin-4-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEYHAAMDAPVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170208 | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-24-0 | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1769-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1769-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-4(3H)-quinazolinone

Introduction

2-Methyl-4(3H)-quinazolinone is a key heterocyclic scaffold that forms the core of numerous compounds with significant biological and pharmacological activities. Derivatives of this molecule have demonstrated a wide range of therapeutic properties, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral activities. The quinazolinone nucleus is a privileged structure in medicinal chemistry and is found in several marketed drugs. This technical guide provides an in-depth overview of the primary synthetic routes to 2-Methyl-4(3H)-quinazolinone, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of 2-Methyl-4(3H)-quinazolinone can be achieved through several efficient pathways, primarily utilizing three key starting materials: anthranilic acid, 2-aminobenzamide, and isatoic anhydride. Each route offers distinct advantages in terms of reagent availability, reaction conditions, and overall yield.

Synthesis from Anthranilic Acid

This is one of the most traditional and widely used methods. The synthesis is typically a two-step process, beginning with the cyclization of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.

Caption: General experimental workflow for the synthesis of 2-Methyl-4(3H)-quinazolinone.

Reaction Pathway from Anthranilic Acid

The reaction proceeds via the formation of 2-methyl-4H-3,1-benzoxazin-4-one (acetylanthranil) as a key intermediate. This intermediate readily reacts with a nitrogen source, such as ammonia or hydrazine, to yield the final quinazolinone product through a ring-opening and subsequent recyclization mechanism.

Caption: Synthetic pathway starting from anthranilic acid.

Experimental Protocol:

-

Synthesis of 2-Methyl-4H-benzoxazin-4-one: A mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) is refluxed for 4 hours.[1]

-

Isolation of Intermediate: After cooling, the excess acetic anhydride and the acetic acid formed during the reaction are evaporated under reduced pressure to obtain the crude benzoxazinone intermediate.[1]

-

Formation of Quinazolinone: The crude benzoxazinone is then reacted with a suitable amine source. For example, it can be condensed with hydrazine hydrate to form 3-amino-2-methylquinazolin-4(3H)-one.[2] For the synthesis of the unsubstituted title compound, reaction with ammonia or ammonium acetate is required.

Synthesis from 2-Aminobenzamide

This route provides a more direct approach by using 2-aminobenzamide (anthranilamide), which already contains the necessary amide functionality. Cyclization with a reagent that provides the remaining two carbon atoms of the heterocyclic ring, such as triethylorthoacetate, is a common and high-yielding method.[3][4]

Caption: Synthetic pathway starting from 2-aminobenzamide.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-aminobenzamide (0.68 g, 0.005 mol) and triethylorthoacetate (0.81 g, 0.005 mol) is prepared.[3]

-

Reaction: The mixture is heated. While the original source does not specify the exact temperature and time, similar reactions are typically refluxed in a suitable solvent like ethanol with an acid catalyst for several hours.[4]

-

Work-up and Isolation: The reaction mixture is cooled, and the resulting solid product is collected by filtration.

-

Purification: The crude product is recrystallized from a suitable solvent, such as dimethylformamide (DMF), to yield pure 2-Methyl-4(3H)-quinazolinone.[3]

Synthesis from Isatoic Anhydride

Isatoic anhydride is another versatile starting material for quinazolinone synthesis. It can undergo a one-pot, multi-component reaction with an aldehyde (to provide the C2-substituent) and an ammonium source in the presence of an oxidant.[5][6]

Caption: Synthetic pathway starting from isatoic anhydride.

Experimental Protocol (General for 2-Substituted Quinazolinones):

-

Reaction Mixture: A mixture of isatoic anhydride (0.61 mmol), an aldehyde (0.67 mmol), and ammonium chloride (1.84 mmol) is prepared in ethanol (10 mL).[5] For the synthesis of the 2-methyl derivative, acetaldehyde or a precursor would be used.

-

Oxidant Addition: An oxidant such as sodium hypochlorite (NaOCl) (0.91 mmol) is added to the mixture.[5]

-

Reaction Conditions: The resulting mixture is stirred at 80-85°C for 2-3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]

-

Isolation: Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 2-Methyl-4(3H)-quinazolinone and some of its derivatives from various reported methods.

Table 1: Reaction Conditions and Yields

| Starting Material | Key Reagents | Method | Yield (%) | Reference |

| 2-Aminobenzamide | Triethylorthoacetate | Heating/Condensation | 94% | [3] |

| Anthranilic Acid | Acetic Anhydride, Amine | Two-step, Heating | 66-79% | [1] |

| Anthranilic Acid | Thioacetamide | Fusion | 88% | [7] |

| Isatoic Anhydride | Aldehyde, NH₄Cl, NaOCl | One-pot, Oxidative | Good-Excellent | [5] |

Table 2: Physical and Spectroscopic Data for 2-Methyl-4(3H)-quinazolinone

| Property | Value | Reference |

| Melting Point (°C) | 231-233 | [3] |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| -CH₃ (singlet) | ~2.3-2.56 | [3][8] |

| Aromatic Protons (multiplets) | ~7.10-8.11 | [1][3] |

| -NH (singlet) | ~11.45-12.59 | [3][9] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ||

| -CH₃ | ~21.5-24.5 | [1] |

| Aromatic Carbons | ~120-148 | [1] |

| C=O | ~161.8 | [1] |

| IR (KBr, cm⁻¹) | ||

| N-H Stretch | ~3200-3400 | |

| C=O Stretch | ~1680-1695 | [3][7] |

| C=N Stretch | ~1568-1641 | [3][7] |

Note: Exact spectral shifts can vary slightly based on the solvent and instrument used.

Conclusion

The synthesis of 2-Methyl-4(3H)-quinazolinone is well-established, with multiple reliable and high-yielding routes available to researchers. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The methods starting from anthranilic acid and 2-aminobenzamide are the most frequently cited and provide excellent yields and purity.[1][3] The development of green chemistry approaches, such as using deep eutectic solvents or microwave irradiation, is also making these syntheses more efficient and environmentally friendly.[1][10] This guide provides the foundational information necessary for the successful synthesis and characterization of this important heterocyclic compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]

- 8. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4(3H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4(3H)-quinazolinone, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data and methodologies in a structured and accessible format. Quinazolinone derivatives are known for their wide range of biological activities, and a thorough understanding of their physicochemical characteristics is fundamental to the design and development of new therapeutic agents.[1][2]

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic behavior. For 2-Methyl-4(3H)-quinazolinone, a summary of its key properties is presented below.

Quantitative Data Summary

The following table summarizes the available quantitative data for 2-Methyl-4(3H)-quinazolinone. It is important to note that some of these values are experimentally determined, while others are estimates or predictions from computational models.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₉H₈N₂O | - | [3][4] |

| Molecular Weight | 160.17 g/mol | - | [3][4] |

| Melting Point | 231-233 °C | Experimental | [3][5][6][7] |

| Boiling Point | 286.07 °C | Rough Estimate | [3][5][8][9] |

| Density | 1.1846 g/cm³ 1.26 g/cm³ | Rough Estimate Predicted | [3][5][8][9] [6] |

| Water Solubility | < 0.1 mg/mL (insoluble) | Experimental | [3][8] |

| Solubility in Organic Solvents | DMSO: 50 mg/mL (requires sonication) | Experimental | [3][5][8] |

| pKa | 3.60 ± 0.20 11.20 ± 0.20 | Predicted | [3][5] [6] |

| LogP | 1.27 | - | [10] |

| Refractive Index | 1.5570 | Estimate | [3][5][8][9] |

| Appearance | White to almost white powder or crystal | - | [3][5] |

| λmax | 316 nm (in CH₃CN) | Experimental | [3][7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for the synthesis and characterization of 2-Methyl-4(3H)-quinazolinone.

Synthesis of 2-Methyl-4(3H)-quinazolinone

A common and efficient method for the synthesis of 2-Methyl-4(3H)-quinazolinone involves a two-step process starting from anthranilic acid.[11][12][13]

-

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one:

-

Anthranilic acid is reacted with an excess of acetic anhydride.

-

The mixture is heated under reflux for a specified period, typically 1-2 hours.

-

Upon cooling, the intermediate product, 2-Methyl-4H-3,1-benzoxazin-4-one, crystallizes out.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., cold ether or petroleum ether), and dried.

-

-

Synthesis of 2-Methyl-4(3H)-quinazolinone:

-

The synthesized 2-Methyl-4H-3,1-benzoxazin-4-one is then reacted with a nitrogen source, such as ammonia (from ammonium acetate or aqueous ammonia) or an amine.[13]

-

For the synthesis of the title compound, the benzoxazinone is typically refluxed with ammonium acetate in glacial acetic acid for several hours.[13]

-

Alternatively, the reaction can be carried out by heating the benzoxazinone with aqueous ammonia.

-

After the reaction is complete, the mixture is cooled, and the resulting precipitate of 2-Methyl-4(3H)-quinazolinone is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[13]

-

Spectroscopic Characterization

The structure and purity of the synthesized 2-Methyl-4(3H)-quinazolinone are confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is typically recorded using a KBr pellet or as a thin film.

-

Characteristic absorption bands are observed for the C=O stretching of the amide group (around 1680-1700 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and N-H stretching (a broad band around 3200-3400 cm⁻¹).[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[11]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quinazolinone ring system, a singlet for the methyl group protons (around 2.0-2.5 ppm), and a broad singlet for the N-H proton (which may be exchangeable with D₂O).[11]

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 160-170 ppm), the carbon of the C=N bond, the methyl carbon, and the aromatic carbons.[11]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

-

The molecular ion peak [M]⁺ corresponding to the molecular weight of 160.17 would be observed.

-

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a generalized experimental workflow for the determination of key physicochemical properties of a compound like 2-Methyl-4(3H)-quinazolinone.

Caption: A generalized experimental workflow for physicochemical profiling.

Logical Relationship of Physicochemical Properties in Drug Development

The interplay of various physicochemical properties is crucial for the oral bioavailability of a drug candidate.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHYL-4(3H)-QUINAZOLINONE CAS#: 1769-24-0 [m.chemicalbook.com]

- 6. 2-METHYL-4(3H)-QUINAZOLINONE | 132305-21-6 [chemicalbook.com]

- 7. 2-METHYL-4(3H)-QUINAZOLINONE | 1769-24-0 [chemicalbook.com]

- 8. 2-METHYL-4(3H)-QUINAZOLINONE | 1769-24-0 [amp.chemicalbook.com]

- 9. 2-METHYL-4(3H)-QUINAZOLINONE | 1769-24-0 [amp.chemicalbook.com]

- 10. 2-Methyl-4(3H)-quinazolinone | SIELC Technologies [sielc.com]

- 11. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methyl-4(3H)-quinazolinone: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery and historical development, outlines various synthetic methodologies with comparative data, and explores its diverse pharmacological activities. Emphasis is placed on its anticancer properties, including its role as a potential modulator of key signaling pathways. Detailed experimental protocols for its synthesis are provided, alongside a collection of quantitative biological data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its mechanism of action and synthetic routes.

Introduction

Quinazolinones are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their wide range of biological activities. The core structure, consisting of a benzene ring fused to a pyrimidinone ring, serves as a privileged scaffold in drug discovery. Among its numerous derivatives, 2-Methyl-4(3H)-quinazolinone is a fundamental representative that has been the subject of extensive research. Its derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant agents.[1][2][3] This guide aims to provide a detailed technical resource on the discovery, history, synthesis, and biological importance of 2-Methyl-4(3H)-quinazolinone.

Discovery and History

The history of 2-Methyl-4(3H)-quinazolinone is intrinsically linked to the broader exploration of the quinazolinone scaffold. The first synthesis of a quinazolinone derivative was reported as early as 1869.[4] The parent compound of the quinazolinone series was first synthesized in 1895 by August Bischler and Lang.[5]

While a definitive singular "discovery" of 2-Methyl-4(3H)-quinazolinone is not prominently documented, its synthesis and study are part of the early exploration of quinazolinone chemistry. One of the earliest and most common methods for its preparation is the Niementowski quinazolinone synthesis , which involves the condensation of anthranilic acid with amides.[6] The development of various synthetic routes throughout the 20th century has made 2-Methyl-4(3H)-quinazolinone and its derivatives readily accessible for biological screening, leading to the discovery of their diverse pharmacological properties. A significant milestone in the history of quinazolinones was the synthesis of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), a potent hypnotic and sedative, which spurred further interest in the pharmacological activities of this class of compounds.[7]

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 2-Methyl-4(3H)-quinazolinone. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions.

Synthesis from Anthranilic Acid and Acetic Anhydride (via Benzoxazinone intermediate)

A widely used and efficient method involves the reaction of anthranilic acid with acetic anhydride to form an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine source, such as ammonia or hydrazine, to yield 2-Methyl-4(3H)-quinazolinone.[6][8]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one A mixture of anthranilic acid (1 mole) and acetic anhydride (1.2 moles) is heated under reflux for 2 hours. The excess acetic anhydride is removed by distillation under reduced pressure to yield the crude benzoxazinone intermediate.[1]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone The crude 2-methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as ethanol, and treated with an excess of aqueous ammonia (25%). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure 2-Methyl-4(3H)-quinazolinone.[1]

Niementowski Reaction

This classic method involves the condensation of anthranilic acid with acetamide at high temperatures to directly form the quinazolinone ring.

A mixture of anthranilic acid (1 mole) and acetamide (2 moles) is heated at 180-200 °C for 4-5 hours. After cooling, the reaction mixture is treated with a dilute acid to neutralize any unreacted starting material and then with a base to precipitate the product. The crude product is filtered, washed, and recrystallized.

Synthesis from 2-Aminobenzamide and Triethylorthoacetate

This method provides a high-yield synthesis under relatively mild conditions.

Anthranilamide (0.005 mol) and triethylorthoacetate (0.005 mol) are refluxed in 20 ml of ethanol with stirring. The reaction is monitored by TLC until the starting material disappears (typically 2 hours). The solution is then concentrated under vacuum and the product is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the solid product, which is then recrystallized from a suitable solvent like dimethylformamide (DMF). A yield of 94% has been reported for this method.[9][10]

Lithiation of 2-Methyl-4(3H)-quinazolinone for further functionalization

For the synthesis of derivatives, 2-Methyl-4(3H)-quinazolinone can be double lithiated using a strong base like lithium diisopropylamide (LDA) and then reacted with various electrophiles.[5]

A 2 M solution of LDA (3 equivalents) is added dropwise to a stirred solution of 2-Methyl-4(3H)-quinazolinone (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere. The mixture is stirred for 1 hour, after which an aldehyde (1 equivalent) is added. The reaction is stirred for an additional 2 hours and then allowed to warm to room temperature before being neutralized.[5]

Summary of Synthetic Methods

| Starting Material(s) | Key Reagents | Intermediate | Typical Yield | Reference(s) |

| Anthranilic Acid, Acetic Anhydride | Ammonia | 2-Methyl-4H-3,1-benzoxazin-4-one | Good to Excellent | [1][6][8] |

| Anthranilic Acid, Acetamide | Heat | - | Moderate | [6] |

| 2-Aminobenzamide, Triethylorthoacetate | Ethanol | - | 94% | [9][10] |

| 2-Methyl-4(3H)-quinazolinone | LDA, Aldehyde | Dilithiated intermediate | Good | [5] |

Biological Activities and Mechanism of Action

2-Methyl-4(3H)-quinazolinone and its derivatives exhibit a broad spectrum of biological activities.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents. Many derivatives act as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[13][14]

While direct studies on 2-Methyl-4(3H)-quinazolinone's inhibition of EGFR are limited, numerous studies on its derivatives strongly suggest this mechanism. The quinazolinone core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling.

Anti-inflammatory Activity

Certain derivatives of 2-Methyl-4(3H)-quinazolinone have demonstrated significant anti-inflammatory properties. This is thought to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.

Antimicrobial Activity

2-Methyl-4(3H)-quinazolinone has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] It has been reported to have good activity against Staphylococcus aureus and Bacillus subtilis.[15] Some studies suggest that its mechanism of action may involve the inhibition of bacterial DNA-dependent RNA polymerase.[15] Antifungal activity against species like Candida albicans has also been observed.[9]

Anticonvulsant Activity

The structural similarity of some 2-Methyl-4(3H)-quinazolinone derivatives to the sedative-hypnotic drug methaqualone has led to investigations into their central nervous system effects. Several derivatives have been found to possess anticonvulsant properties.

Quantitative Biological Data

The following tables summarize some of the reported quantitative biological data for 2-Methyl-4(3H)-quinazolinone and its derivatives.

Anticancer Activity (IC50 values)

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Methyl-3-(aryl)-quinazolin-4-one | Leukemia (L1210) | 5.8 | - |

| 2-Methyl-3-(aryl)-quinazolin-4-one | Breast (MCF-7) | 0.34 | - |

| 2-Methyl-3-(aryl)-quinazolin-4-one | Burkitt lymphoma (CA46) | 1.0 | - |

| 2-((2-Chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 0.00137 | [11] |

| 7-Chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one | Mutant T790M/L858R EGFR | 0.031 | [1] |

| 6-Bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)-quinazoline | EGFRwt | 0.0461 | - |

Note: The table includes data for derivatives to illustrate the potential of the scaffold.

Antimicrobial Activity (MIC values)

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 2-Methyl-4(3H)-quinazolinone | Escherichia coli | - | [9] |

| 2-Methyl-4(3H)-quinazolinone | Klebsiella pneumonia | - | [9] |

| 2-Methyl-4(3H)-quinazolinone | Pseudomonas aeruginosa | - | [9] |

| 2-Methyl-4(3H)-quinazolinone | Staphylococcus aureus | - | [9] |

| 2-Methyl-4(3H)-quinazolinone | Candida albicans | - | [9] |

Note: Specific MIC values for the parent compound were not consistently available in the reviewed literature, though its activity is reported.

Experimental Workflows

The synthesis of 2-Methyl-4(3H)-quinazolinone and its derivatives typically follows a structured workflow from starting materials to the final purified product.

Conclusion

2-Methyl-4(3H)-quinazolinone is a foundational heterocyclic compound with a rich history and a promising future in drug discovery. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for medicinal chemists. The primary mechanism of anticancer action for many of its derivatives appears to be the inhibition of EGFR tyrosine kinase and the subsequent disruption of critical cell signaling pathways. Further research into the specific molecular targets of 2-Methyl-4(3H)-quinazolinone itself and the development of novel derivatives with enhanced potency and selectivity will continue to be a vibrant area of investigation for the development of new therapeutic agents.

References

- 1. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]

- 3. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to the Structural Isomers and Tautomerism of 2-Methyl-4(3H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4(3H)-quinazolinone, a core heterocyclic scaffold in numerous biologically active compounds, exhibits complex structural isomerism and tautomerism that significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of the structural isomers and tautomeric equilibria of 2-Methyl-4(3H)-quinazolinone. It delves into the experimental and computational methodologies used to characterize and quantify the different tautomeric forms, presents available quantitative data, and outlines detailed experimental protocols for researchers in the field.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in drug design and development. The tautomeric state of a molecule can profoundly affect its lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and ultimately, its interaction with biological targets. For drug development professionals, a thorough understanding of the tautomeric landscape of a lead compound is paramount for optimizing its pharmacokinetic and pharmacodynamic profiles. 2-Methyl-4(3H)-quinazolinone serves as a pertinent example of how tautomerism can dictate molecular behavior, making its study a valuable endeavor for medicinal chemists and pharmacologists.

Structural Isomers of 2-Methyl-4-quinazolinone

The fundamental structure of 2-methyl-4-quinazolinone can exist as different structural isomers, primarily differing in the position of the double bonds and the exocyclic oxygen. The two most relevant isomers are 2-Methyl-4(3H)-quinazolinone and 2-Methyl-4-hydroxyquinazoline.

dot

Caption: Structural isomers of 2-methyl-4-quinazolinone.

Tautomerism of 2-Methyl-4(3H)-quinazolinone

2-Methyl-4(3H)-quinazolinone can exist in several tautomeric forms, primarily through keto-enol and amino-imino tautomerization. The principal tautomers are the 4(3H)-keto (amide), 4-hydroxy (enol), and the less common 4(1H)-keto forms.

dot

Caption: Tautomeric forms of 2-Methyl-4(3H)-quinazolinone.

The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and pH.

Quantitative Analysis of Tautomeric Equilibrium

Determining the relative populations of tautomers is crucial for understanding the compound's properties. This is achieved through a combination of experimental and computational methods.

Computational Studies

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, their equilibrium populations can be estimated.

Table 1: Predicted Relative Stability of 2-Methyl-4(3H)-quinazolinone Tautomers (General Trend from Analogous Systems)

| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Predicted Trend) | Relative Energy (kcal/mol) - Polar Solvent (Predicted Trend) |

| 2-Methyl-4(3H)-quinazolinone (Keto) | 0 (Most Stable) | 0 (Most Stable) |

| 2-Methyl-4-hydroxyquinazoline (Enol) | > 5 | > 8 |

| 2-Methyl-4(1H)-quinazolinone (Imino-Keto) | > 10 | > 12 |

Note: These values are illustrative and based on trends observed in computational studies of similar quinazolinone structures. Specific values for 2-Methyl-4(3H)-quinazolinone would require dedicated calculations.

Experimental Determination

Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the main experimental techniques used to quantify tautomeric equilibria.

Experimental Protocols

Synthesis of 2-Methyl-4(3H)-quinazolinone

A common synthetic route involves the condensation of anthranilic acid with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one, which is then reacted with an amine.

dot

Caption: General synthetic pathway for 2-Methyl-4(3H)-quinazolinone.

Methodology:

-

Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one. A mixture of anthranilic acid and an excess of acetic anhydride is heated under reflux for a specified period. Upon cooling, the product crystallizes and is collected by filtration.

-

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone. The synthesized 2-methyl-3,1-benzoxazin-4-one is then reacted with a source of ammonia (e.g., ammonium acetate in glacial acetic acid or aqueous ammonia) with heating to yield 2-Methyl-4(3H)-quinazolinone. The product is typically purified by recrystallization.

Quantitative NMR (qNMR) Spectroscopy for Tautomer Analysis

Principle: In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integration of these signals directly corresponds to the population of each tautomer.

Protocol:

-

Sample Preparation:

-

Prepare solutions of 2-Methyl-4(3H)-quinazolinone of known concentration in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to investigate solvent effects.

-

Add an internal standard with a known concentration and a signal in a clear region of the spectrum for accurate quantification.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at a constant, precisely controlled temperature.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

-

-

Data Analysis:

-

Identify unique, well-resolved signals corresponding to each tautomer. For example, the N-H proton of the keto form and the O-H proton of the enol form will have distinct chemical shifts.

-

Carefully integrate the selected signals.

-

The mole fraction (and thus percentage) of each tautomer can be calculated using the following formula: % Tautomer A = (Integral of signal A / (Integral of signal A + Integral of signal B)) * 100

-

A Spectroscopic Guide to 2-Methyl-4(3H)-quinazolinone: IR, NMR, and Mass Spec Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and tabulated spectral information.

Introduction

2-Methyl-4(3H)-quinazolinone is a key structural motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new derivatives. This guide serves as a practical resource for researchers engaged in the synthesis and analysis of quinazolinone-based compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Methyl-4(3H)-quinazolinone.

Infrared (IR) Spectroscopy

Table 1: IR Spectral Data of 2-Methyl-4(3H)-quinazolinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3058 | Medium | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1681 | Strong | C=O Stretch (Amide)[1] |

| ~1600-1615 | Medium-Strong | C=N Stretch & Aromatic C=C Stretch |

| ~1568 | Medium | C=N Stretch[1] |

| ~1511 | Medium | Aromatic C=C Stretch[1] |

| ~1450, ~1370 | Medium | CH₃ Deformation |

| ~755 | Strong | Ar-H Bending (ortho-disubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of 2-Methyl-4(3H)-quinazolinone (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.45 | Singlet | 1H | N-H |

| ~8.11 | Doublet | 1H | H-5 |

| ~7.80-7.86 | Multiplet | 1H | H-7 |

| ~7.71 | Doublet | 1H | H-8 |

| ~7.51-7.58 | Multiplet | 1H | H-6 |

| ~2.56 | Singlet | 3H | CH₃[2] |

Table 3: ¹³C NMR Spectral Data of 2-Methyl-4(3H)-quinazolinone (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.28 | C=O (C-4)[2] |

| ~151.06 | C=N (C-2) |

| ~149.0 | C-8a |

| ~135.0 | C-7 |

| ~128.0 | C-5 |

| ~126.5 | C-6 |

| ~126.0 | C-8 |

| ~121.0 | C-4a |

| ~22.0 | CH₃ |

Mass Spectrometry (MS)

Table 4: Mass Spectral Data of 2-Methyl-4(3H)-quinazolinone

| m/z | Relative Intensity (%) | Assignment |

| 160 | High | [M]⁺ (Molecular Ion)[3] |

| 119 | Moderate | [M - CH₃CN]⁺ |

| 118 | High | [M - C₂H₂O]⁺ |

| 91 | Moderate | [C₇H₅N]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are provided below.

Infrared (IR) Spectroscopy

A solid sample of 2-Methyl-4(3H)-quinazolinone is prepared for analysis using the KBr pellet method.[3]

-

Sample Preparation : A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation : The mixture is then compressed in a hydraulic press at 8-10 tons for several minutes to form a transparent or translucent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a high-resolution NMR spectrometer.[2]

-

Sample Preparation : Approximately 5-10 mg of 2-Methyl-4(3H)-quinazolinone for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition : The sample solution is transferred to a 5 mm NMR tube. The spectra are acquired at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to single lines for each carbon atom.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of this compound.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[3]

-

Ionization : The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-Methyl-4(3H)-quinazolinone.

Caption: Workflow for the spectroscopic analysis of 2-Methyl-4(3H)-quinazolinone.

References

- 1. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

A Comprehensive Review of 2-Methyl-4(3H)-quinazolinone: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among its numerous derivatives, 2-Methyl-4(3H)-quinazolinone serves as a crucial starting material and a core structural motif in the development of novel therapeutic agents. This heterocyclic compound, characterized by a benzene ring fused to a pyrimidine ring with a methyl group at position 2 and a carbonyl group at position 4, has demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects.[1][2] The versatility of the 2-Methyl-4(3H)-quinazolinone core allows for chemical modifications at various positions, particularly at the N-3 position, leading to the generation of extensive libraries of derivatives with enhanced potency and target specificity. This technical guide provides an in-depth review of the synthesis, quantitative biological data, and experimental protocols related to 2-Methyl-4(3H)-quinazolinone and its analogues, aiming to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of 2-Methyl-4(3H)-quinazolinone and Its Derivatives

The synthesis of the 2-Methyl-4(3H)-quinazolinone core and its subsequent derivatization can be achieved through several methodologies, ranging from conventional heating to modern green chemistry approaches. The most common pathway involves the use of anthranilic acid as a readily available starting material.

A primary synthetic route involves the cyclization of anthranilic acid with acetic anhydride to form the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[3][4] This intermediate is then reacted with various amines or other nucleophiles to yield the desired 2-methyl-3-substituted-quinazolin-4(3H)-ones.[4][5] Green chemistry approaches have utilized deep eutectic solvents (DES) and microwave irradiation to improve reaction efficiency and reduce environmental impact.[4]

General Synthetic Workflow

The synthesis of 2-Methyl-4(3H)-quinazolinone derivatives typically follows a two-step process, which is an efficient method for generating a diverse range of compounds.

Caption: General synthetic scheme for 2-methyl-3-substituted-quinazolin-4(3H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one [5]

-

A mixture of anthranilic acid and acetic anhydride is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is filtered.

-

The crude product is washed and dried to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones [5]

-

2-Methyl-4H-3,1-benzoxazin-4-one (1 equivalent) is dissolved in a suitable solvent such as ethanol.

-

The corresponding primary amine (1 equivalent) is added to the solution.

-

The reaction mixture is stirred, and the progress is monitored by TLC.

-

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed and air-dried to afford the desired 2-methyl-3-substituted-quinazolin-4(3H)-one derivative.

Biological Activities and Quantitative Data

Derivatives of 2-Methyl-4(3H)-quinazolinone have been extensively evaluated for a variety of biological activities. The following tables summarize some of the reported quantitative data for these compounds.

Antibacterial and Antifungal Activity

Many derivatives have shown promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of this activity.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Fused pyrolo-quinazolinones | Candida albicans | 32 or 64 | [6] |

| Fused pyrolo-quinazolinones | Aspergillus niger | 32 or 64 | [6] |

| 1-[(3-methylphenyl)amino]-10H-[4][6][7]triazino[5,4-b]quinazolin-10-one | Escherichia coli | 5 | [6] |

| 1-[(3-methylphenyl)amino]-10H-[4][6][7]triazino[5,4-b]quinazolin-10-one | Pseudomonas aeruginosa | 100 | [6] |

| 1-[(3-methylphenyl)amino]-10H-[4][6][7]triazino[5,4-b]quinazolin-10-one | Staphylococcus aureus | 10 | [6] |

| 1-[(3-methylphenyl)amino]-10H-[4][6][7]triazino[5,4-b]quinazolin-10-one | Bacillus subtilis | 1 | [6] |

Anticancer Activity

The cytotoxic effects of 2-Methyl-4(3H)-quinazolinone derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4 | Caco-2 | 23.31 ± 0.09 | [8] |

| Compound 4 | HepG2 | 53.29 ± 0.25 | [8] |

| Compound 4 | MCF-7 | 72.22 ± 0.14 | [8] |

| Compound 9 | Caco-2 | - | [8] |

| Compound 9 | HepG2 | - | [8] |

| Compound 9 | MCF-7 | - | [8] |

| Compound 11g | MCF-7 | - | [9] |

| Compound 11g | HeLa | - | [9] |

Note: Specific IC50 values for compounds 9, 11g were not explicitly provided in the abstract.

Experimental Protocols for Biological Evaluation

Protocol 3: Broth Microdilution Method for MIC Determination [6]

-

Preparation of Inoculum: Bacterial strains are cultured, and the suspension is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Microtiter Plates: A two-fold serial dilution of the test compounds is prepared in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria and standard antibiotic) and negative (bacteria and solvent) controls are included.

-

Incubation: The plate is incubated at 37°C for 16 to 20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

Protocol 4: MTT Assay for Cytotoxicity Screening [7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Workflow for In Vitro Biological Screening

The evaluation of the biological activity of newly synthesized 2-Methyl-4(3H)-quinazolinone derivatives follows a systematic workflow.

Caption: General workflow for in vitro biological screening of quinazolinone derivatives.

Conclusion

2-Methyl-4(3H)-quinazolinone and its derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The straightforward and adaptable synthetic routes allow for the creation of diverse chemical libraries amenable to high-throughput screening. The extensive research into their biological activities has revealed potent antibacterial, antifungal, and anticancer properties, among others. The quantitative data and detailed experimental protocols presented in this guide underscore the therapeutic potential of this scaffold. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

"2-Methyl-4(3H)-quinazolinone as a privileged scaffold in medicinal chemistry"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4(3H)-quinazolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic system, consisting of a fused benzene and pyrimidine ring, serves as a "privileged structure," meaning it can bind to a variety of biological targets with high affinity, leading to a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanism of action, and structure-activity relationships of compounds based on this remarkable scaffold.

Synthesis of the 2-Methyl-4(3H)-quinazolinone Scaffold

The synthesis of 2-methyl-4(3H)-quinazolinone and its derivatives is well-established, with the most common route commencing from anthranilic acid.

General Synthetic Pathway

A widely employed method involves a two-step process. Initially, anthranilic acid is treated with acetic anhydride, leading to the formation of an intermediate, 2-methyl-3,1-benzoxazin-4-one. Subsequent reaction of this intermediate with an appropriate amine or ammonia furnishes the desired 2-methyl-4(3H)-quinazolinone derivative.[1][2] Green chemistry approaches utilizing deep eutectic solvents and microwave irradiation have also been reported to improve reaction efficiency and environmental friendliness.[1]

Caption: General synthetic workflow for 2-methyl-4(3H)-quinazolinone derivatives.

Experimental Protocol: Synthesis of 2-Methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one[1]

-

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one: A mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) is refluxed for 4 hours.

-

Work-up: After cooling, the excess acetic anhydride and the acetic acid formed during the reaction are removed under reduced pressure to yield the crude benzoxazinone intermediate.

-

Formation of the Quinazolinone: The synthesized 2-methyl-4H-3,1-benzoxazin-4-one and 4-chloroaniline are added to a deep eutectic solvent (DES) composed of choline chloride and urea.

-

Reaction Conditions: The mixture is stirred and heated at 80°C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the desired product is precipitated by adding water and then recrystallized from ethanol.

Biological Activities and Quantitative Data

Derivatives of 2-methyl-4(3H)-quinazolinone exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[3][4]

Anticancer Activity

The anticancer potential of this scaffold is one of its most explored attributes. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Dihydrofolate Reductase (DHFR).[5][6][7][8]

Table 1: Anticancer Activity of 2-Methyl-4(3H)-quinazolinone Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Compound 18 | HepG2 | 10.82 | [9] |

| Compound 19 | HepG2 | 29.46 | [9] |

| Compound 20 | HepG2 | 12.55 | [9] |

| Compound 23 | HepG2 | 11.94 | [9] |

| Compound 24 | HepG2 | 11.38 | [9] |

| Compound 18 | MCF-7 | 7.09 | [9] |

| Compound 19 | MCF-7 | 31.85 | [9] |

| Compound 20 | MCF-7 | 10.33 | [9] |

| Compound 23 | MCF-7 | 11.21 | [9] |

| Compound 24 | MCF-7 | 9.89 | [9] |

| Compound 6d | NCI-H460 | 0.789 (GI50) | [10] |

| Compound 3d | HeLa | 10 | [11] |

Antibacterial and Antifungal Activity

The 2-methyl-4(3H)-quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents. Their mechanism of action in bacteria often involves the inhibition of essential enzymes like penicillin-binding proteins (PBPs).[4]

Table 2: Antimicrobial Activity of 2-Methyl-4(3H)-quinazolinone Derivatives

| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |

| Compound 27 | S. aureus (MRSA) | ≤0.5 | [12] |

| Compound 6l | S. aureus ATCC25923 | 1.0 (MIC50 in µM) | [13] |

| Compound 6l | S. aureus JE2 (MRSA) | 0.6 (MIC50 in µM) | [13] |

| Compound 6y | S. aureus ATCC25923 | 0.36 (MIC50 in µM) | [13] |

| Compound 6y | S. aureus JE2 (MRSA) | 0.02 (MIC50 in µM) | [13] |

| Various derivatives | Fungi (e.g., C. albicans) | 32 | [14] |

Anti-inflammatory and Analgesic Activity

Several derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some compounds showing potency comparable to or greater than standard drugs like diclofenac sodium.[15]

Table 3: Anti-inflammatory Activity of 2-Methyl-4(3H)-quinazolinone Derivatives

| Compound ID | Assay | Activity (% inhibition) | Reference |

| Compound VA3 | Carrageenan-induced paw edema | More potent than diclofenac | [15] |

| Compound VA4 | Carrageenan-induced paw edema | More potent than diclofenac | [15] |

| Compound 11b | Carrageenan-induced rat paw edema | Higher than indomethacin | [16] |

Mechanism of Action and Signaling Pathways

The diverse biological activities of 2-methyl-4(3H)-quinazolinone derivatives stem from their ability to interact with various molecular targets.

Anticancer Mechanisms

-

EGFR Inhibition: Many quinazolinone-based compounds act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[10]

Caption: Inhibition of the EGFR signaling pathway by 2-methyl-4(3H)-quinazolinone derivatives.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is another crucial pathway in cancer that is targeted by quinazolinone derivatives.[1] Inhibition of PI3K prevents the phosphorylation of Akt, thereby disrupting downstream signaling that leads to cell growth and proliferation.[1]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

-

DHFR Inhibition: Dihydrofolate reductase (DHFR) is essential for the synthesis of nucleic acids and amino acids.[2] Some quinazolinone analogs act as DHFR inhibitors, leading to the depletion of tetrahydrofolate and subsequent disruption of DNA synthesis, ultimately causing cell death in rapidly dividing cancer cells.[3][7]

Antibacterial Mechanism

-

PBP Inhibition: Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall.[4] Certain quinazolinone derivatives have been shown to inhibit PBPs, including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), by binding to an allosteric site. This inhibition disrupts cell wall synthesis, leading to bacterial cell death.[4]

Caption: Mechanism of antibacterial action via PBP inhibition.

Structure-Activity Relationship (SAR)

The biological activity of 2-methyl-4(3H)-quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring.

-

Position 2: The methyl group at position 2 is a common feature, but modifications at this position can significantly influence activity. For instance, substitution with larger aromatic or heterocyclic groups can modulate the compound's interaction with the target protein.

-

Position 3: Substitution at the N-3 position is crucial for many of the observed biological activities. The introduction of various aryl, heteroaryl, or aliphatic moieties at this position has led to potent anticancer, anti-inflammatory, and antimicrobial agents.[15]

-

Benzene Ring (Positions 5, 6, 7, and 8): Substitution on the fused benzene ring can also impact the pharmacological profile. Electron-withdrawing or electron-donating groups at these positions can alter the electronic properties of the molecule and its binding affinity to the target. For example, halogen substitutions at positions 6, 7, and 8 have been shown to enhance antibacterial activity.[13]

Conclusion

The 2-methyl-4(3H)-quinazolinone scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive starting point for the design and development of novel therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of compounds based on this scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammation. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [jdigitaldiagnostics.com]

- 7. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

In Silico Modeling of 2-Methyl-4(3H)-quinazolinone Interactions: A Technical Guide

Introduction

The 2-Methyl-4(3H)-quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this core have demonstrated significant potential as anticonvulsant, anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Understanding the interactions of these molecules at a molecular level is crucial for the rational design of more potent and selective therapeutic agents. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the structure-activity relationships (SAR) of 2-Methyl-4(3H)-quinazolinone derivatives and predicting their binding affinities and interaction patterns with various biological targets. This technical guide provides an in-depth overview of the in silico modeling of these interactions, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.

Key Biological Targets and In Silico Insights

Computational studies have identified several key protein targets for 2-Methyl-4(3H)-quinazolinone derivatives. The following sections detail the interactions with these targets, supported by quantitative data from various in silico and in vitro studies.

Gamma-Aminobutyric Acid (GABA-A) Receptor

As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABA-A receptor is a key target for anticonvulsant drugs.[2] Molecular docking studies have shown that 2-Methyl-4(3H)-quinazolinone derivatives can bind to the benzodiazepine site of the GABA-A receptor, enhancing GABAergic inhibition.

Quantitative Interaction Data: GABA-A Receptor

| Compound Class | Target | In Silico Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 2,3-disubstituted quinazolin-4-ones | GABA-A Receptor (PDB: 4COF) | Molecular Docking | -7.1 to -9.3 | Not specified | [3] |

| Methaqualone analogue | GABA-A Receptor (PDB: 4COF) | Molecular Docking | Not specified | Lys215 | [6] |

Experimental Protocol: Molecular Docking of 2-Methyl-4(3H)-quinazolinone Derivatives with GABA-A Receptor

This protocol outlines a general procedure for performing molecular docking studies using AutoDock Vina.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the GABA-A receptor (e.g., PDB ID: 4COF) from the Protein Data Bank.

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like UCSF Chimera or AutoDock Tools.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein structure in the PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of the 2-Methyl-4(3H)-quinazolinone derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Convert the 2D structure to a 3D structure and perform energy minimization using a force field such as MMFF94.

-

Assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Identify the binding site on the GABA-A receptor (e.g., the benzodiazepine binding site).

-

Define the dimensions and center of the grid box to encompass the entire binding site. A typical grid box size is 25 x 25 x 25 Å.

-

-

Molecular Docking:

-

Perform the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

-

Set the exhaustiveness parameter (typically between 8 and 32) to control the thoroughness of the search.

-

-

Analysis of Results:

-

Analyze the docking results to identify the best binding pose based on the lowest binding energy (docking score).

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

-

Signaling Pathway: GABA-A Receptor-Mediated Neurotransmission

GABAergic neurotransmission pathway modulated by 2-Methyl-4(3H)-quinazolinone derivatives.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase

DHFR and thymidylate synthase are crucial enzymes in the folate synthesis pathway, which is essential for the production of nucleotides and, consequently, DNA replication.[4] Inhibition of these enzymes is a well-established mechanism for anticancer drugs. In silico studies have shown that quinazolinone derivatives can act as competitive inhibitors of DHFR.[7][8]

Quantitative Interaction Data: DHFR Inhibition

| Compound Class | Target | In Vitro Assay | IC50 (µM) | In Silico Method | Predicted Binding Energy (kcal/mol) | Reference |

| Quinazolinone derivatives | Human DHFR | Enzyme inhibition assay | 12.37 - 54.10 | Molecular Docking | Not specified | [9] |

| 2-mercapto-quinazolin-4-one analogs | Human DHFR | Enzyme inhibition assay | 0.03 - 1.75 | Molecular Docking | Not specified | [10] |

| Quinazolinone derivatives | Staphylococcus aureus DHFR | Enzyme inhibition assay | 0.769 | Molecular Docking | Not specified | [11] |

| Quinazolinone derivatives | Escherichia coli DHFR | Enzyme inhibition assay | 0.158 | Molecular Docking | Not specified | [11] |

Experimental Protocol: Molecular Docking of 2-Methyl-4(3H)-quinazolinone Derivatives with DHFR

The protocol is similar to that for the GABA-A receptor, with the following specific considerations for DHFR:

-

Protein Preparation: Use a crystal structure of human DHFR (e.g., PDB ID: 1DHF).

-

Grid Box Generation: The grid box should be centered on the active site, encompassing the binding pockets of the natural substrate (dihydrofolate) and the cofactor (NADPH).

Signaling Pathway: Folate Synthesis and DNA Precursor Production

Inhibition of the folate synthesis pathway by 2-Methyl-4(3H)-quinazolinone derivatives.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[8] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Molecular docking studies suggest that quinazolinone derivatives can bind to the active site of COX-2.[12]

Quantitative Interaction Data: COX-2 Inhibition

| Compound Class | Target | In Vitro Assay | IC50 (µM) | In Silico Method | Predicted Binding Energy (kcal/mol) | Reference |

| Quinazolinone derivatives | COX-2 | Enzyme inhibition assay | 0.22 - 1.42 | Molecular Docking | -9.3 | [13][14] |

| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 | Enzyme inhibition assay | 0.33 - 0.40 | Molecular Docking | Not specified | [15] |

Experimental Protocol: Molecular Docking of 2-Methyl-4(3H)-quinazolinone Derivatives with COX-2

Follow the general molecular docking protocol, using a crystal structure of COX-2 (e.g., PDB ID: 5KIR) and defining the grid box around the enzyme's active site.

Signaling Pathway: Prostaglandin Synthesis via the COX-2 Pathway

Inhibition of prostaglandin synthesis by 2-Methyl-4(3H)-quinazolinone derivatives.

Protein Kinases (EGFR, VEGFR, CDKs)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for drug development. Numerous quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[16][17][18]

Quantitative Interaction Data: Kinase Inhibition

| Compound Class | Target | In Vitro Assay | IC50 (µM) | In Silico Method | Predicted Binding Energy (kcal/mol) | Reference |

| Quinazolinone derivatives | EGFR | Enzyme inhibition assay | 0.097 - 0.181 | Molecular Docking | -7.53 | [1][17] |

| Quinazolin-4(3H)-one hydrazides | CDK2 | Enzyme inhibition assay | 0.173 - 0.177 | Molecular Docking | Not specified | [17] |

| Quinazolin-4(3H)-one derivatives | HER2 | Enzyme inhibition assay | 0.079 - 0.138 | Molecular Docking | Not specified | [17] |

| Quinazolin-4(3H)-one derivatives | VEGFR2 | Enzyme inhibition assay | 0.247 - 0.294 | Molecular Docking | Not specified | [17] |

Experimental Protocol: Molecular Dynamics (MD) Simulation of 2-Methyl-4(3H)-quinazolinone-Kinase Complexes

MD simulations provide insights into the dynamic behavior and stability of protein-ligand complexes.

-

System Preparation:

-

Start with the best-docked pose of the quinazolinone derivative in the kinase active site.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) for a sufficient duration (e.g., 1-10 ns).

-

-

Production Run:

-

Run the production MD simulation for an extended period (e.g., 50-100 ns or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Identify persistent hydrogen bonds and other key interactions throughout the simulation.

-

Calculate the binding free energy using methods like MM-PBSA or MM-GBSA.

-

Signaling Pathway: EGFR Signaling Cascade

Inhibition of the EGFR signaling pathway by 2-Methyl-4(3H)-quinazolinone derivatives.

Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[19] Inhibition of tubulin polymerization is a validated anticancer strategy. Some quinazolinone derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[19]

Quantitative Interaction Data: Tubulin Polymerization Inhibition

| Compound Class | Target | In Vitro Assay | IC50 | In Silico Method | Predicted Binding Energy (kcal/mol) | Reference |

| Quinazoline derivative (Q19) | Tubulin polymerization | Antiproliferative assay (HT-29 cells) | 51 nM | Molecular Docking | Not specified | [17] |